

physicochemical characteristics of 7-bromo-5H-pyrido[4,3-b]indole

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Compound of Interest

Compound Name: 7-bromo-5H-pyrido[4,3-b]indole

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An In-depth Technical Guide to the Physicochemical Characteristics of **7-bromo-5H-pyrido[4,3-b]indole**

Abstract

7-bromo-5H-pyrido[4,3-b]indole, a heterocyclic compound belonging to the carboline family, represents a scaffold of significant interest in medicinal chemistry and drug development. The pyrido[4,3-b]indole core is found in various biologically active molecules, including those with potential antitumor properties.^[1] A comprehensive understanding of the physicochemical characteristics of this specific bromo-substituted analog is paramount for its advancement as a research tool or a potential therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy. This technical guide provides a detailed examination of the known and predicted physicochemical properties of **7-bromo-5H-pyrido[4,3-b]indole**, coupled with field-proven experimental protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.

Molecular Identity and Structure

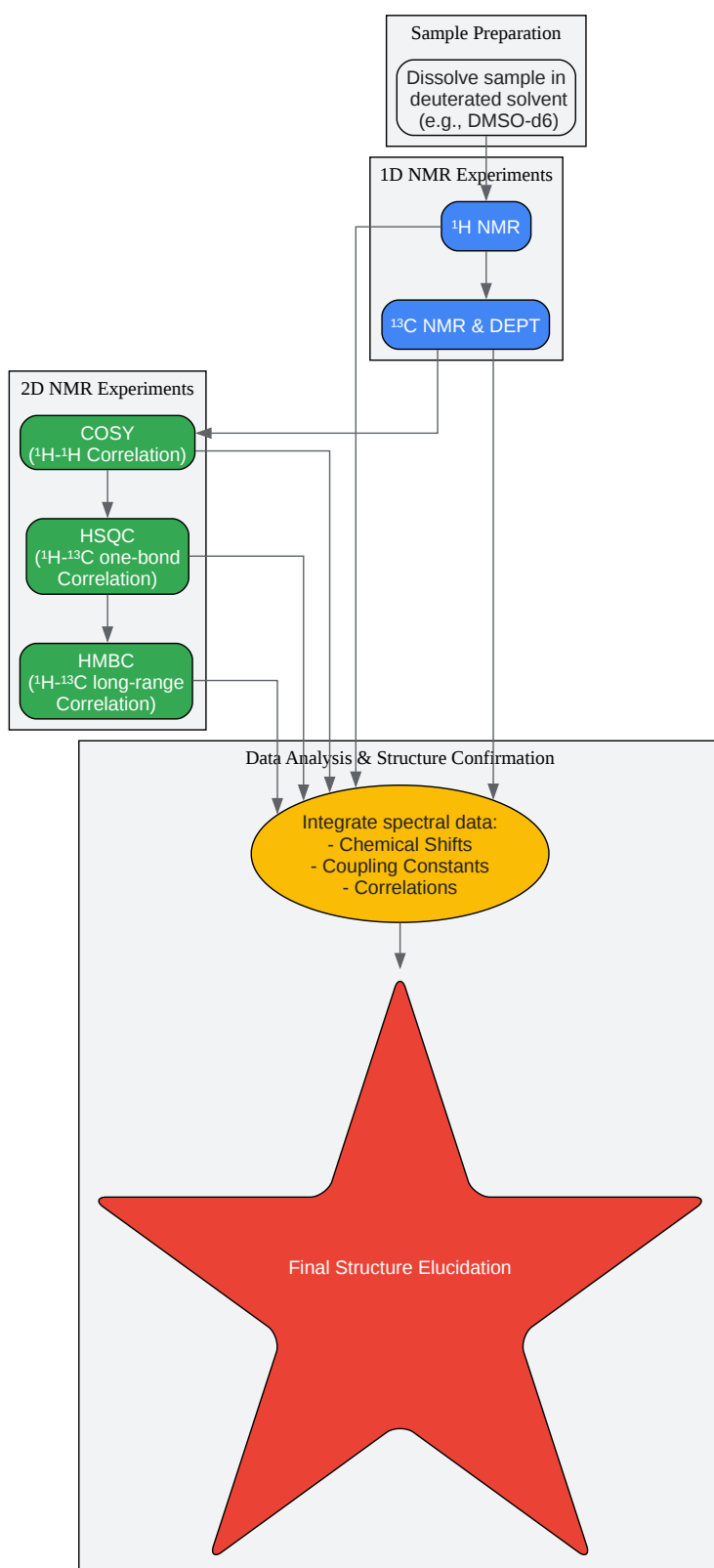
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. **7-bromo-5H-pyrido[4,3-b]indole**, also known as 7-bromo- γ -carboline, is a tricyclic aromatic compound. The core structure consists of a pyridine ring fused to an indole moiety.

- Molecular Formula: $C_{11}H_7BrN_2$ [2][3]
- Molecular Weight: 247.09 g/mol [2][3]
- CAS Number: 1015460-59-9 [2][3][4]
- InChI Key: JYFKMOCKASWCPZ-UHFFFAOYSA-N [3]

The structural elucidation of this molecule relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insight into the connectivity of atoms and the overall molecular framework.

Structural Elucidation Workflow: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the structure of organic compounds.[5][6] For a novel or synthesized batch of **7-bromo-5H-pyrido[4,3-b]indole**, a suite of NMR experiments is required.



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Caption: Workflow for structural elucidation using NMR spectroscopy.

Expert Insights: The choice of a deuterated solvent like DMSO- d_6 is critical, especially for N-heterocyclic compounds, as the acidic N-H proton is often observable. The combination of 1D and 2D NMR experiments is non-negotiable for definitive structure confirmation. HMBC is particularly crucial for piecing together the fused ring system by identifying correlations between protons and carbons separated by two or three bonds.[\[6\]](#)

Core Physicochemical Properties

The following sections detail key physicochemical properties. While experimentally derived data for **7-bromo-5H-pyrido[4,3-b]indole** is sparse in publicly accessible literature, reliable computational predictions provide a valuable starting point for researchers.

Physical State and Appearance

The compound is documented as a yellow-brown solid at room temperature.[\[2\]](#)

Melting Point

The melting point is a critical indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[\[7\]](#)

Experimental Protocol: Capillary Melting Point Determination

- Sample Preparation: Finely crush a small amount of the solid compound.[\[8\]](#)
- Capillary Loading: Push the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end gently on a hard surface to pack the sample to a height of 1-3 mm.[\[8\]](#)[\[9\]](#)
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp).[\[10\]](#)
- Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.[\[7\]](#)
- Accurate Determination: Prepare a new sample and heat it again. As the temperature approaches the approximate melting point, reduce the heating rate to about 1-2°C per

minute.[9]

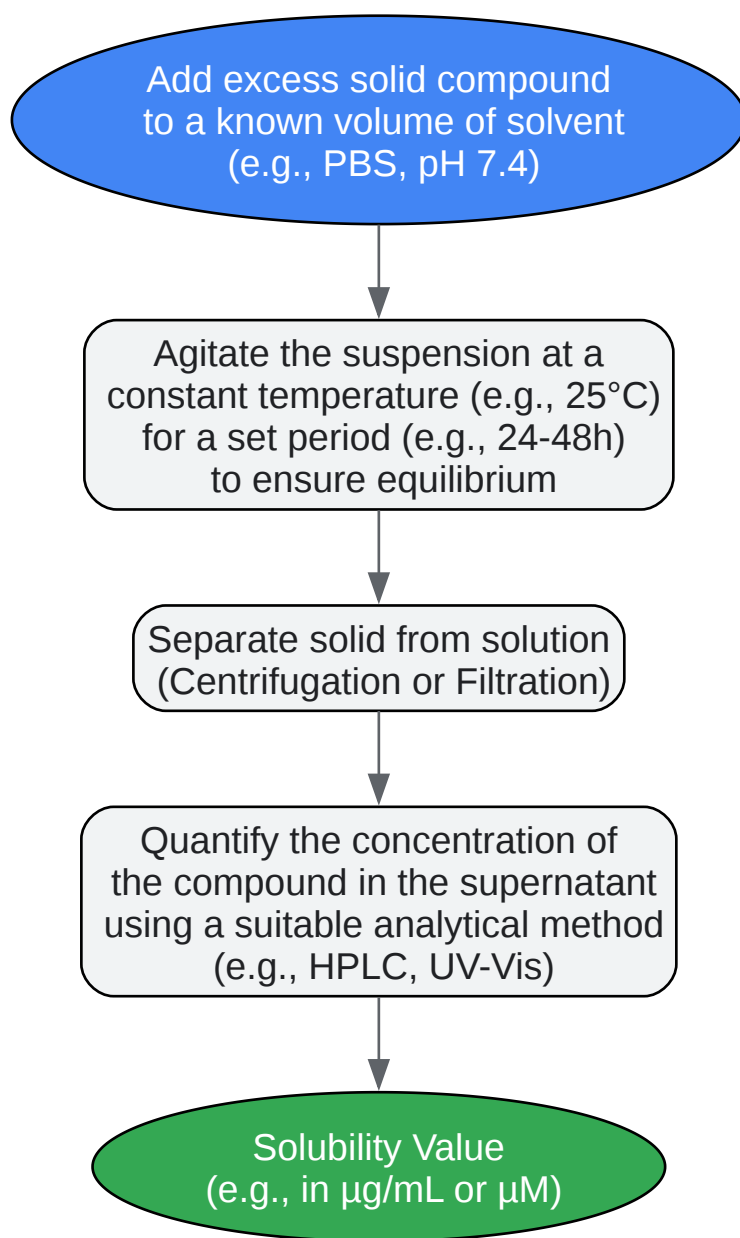
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a liquid (T_2). The melting range is T_1 - T_2 . [9]

Solubility

Solubility is a cornerstone of drug development, impacting everything from formulation to bioavailability.[11] It is typically determined in a range of solvents, including aqueous buffers (like Phosphate-Buffered Saline, PBS) and organic solvents (like Dimethyl Sulfoxide, DMSO), which are common in biological assays.[12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.[13]



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Caption: Workflow for the Shake-Flask solubility determination method.

Expert Insights: It is crucial to ensure that equilibrium is truly reached; therefore, samples should be taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration in solution is no longer increasing.[13] The pH of the aqueous solution must be measured at the end of the experiment, as the solubility of ionizable compounds is pH-dependent.[11]

Acidity/Basicity (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule like **7-bromo-5H-pyrido[4,3-b]indole** with both a basic pyridine nitrogen and a weakly acidic indole N-H, pKa values dictate the extent of ionization at a given pH. This is critical for predicting its behavior in biological systems.

Predicted pKa: 14.04 ± 0.40 ^[2]

This predicted value likely corresponds to the deprotonation of the indole N-H group. The pyridine nitrogen will have a separate, basic pKa.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.

- **Buffer Preparation:** Prepare a series of buffers with a range of known pH values.
- **Stock Solution:** Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
- **Sample Preparation:** Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.
- **UV-Vis Measurement:** Record the UV-Vis spectrum for each solution over a relevant wavelength range.^[14]
- **Data Analysis:** Identify a wavelength where the absorbance difference between the ionized and non-ionized forms is maximal. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.^[15]

Spectroscopic Properties

Spectroscopic properties serve as a fingerprint for the molecule, aiding in its identification, quantification, and the study of its electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to electronic transitions.^[14] The spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated system. For **7-bromo-5H-pyrido[4,3-b]indole**, the extensive aromatic system is expected to produce strong absorption bands in the UV region.

Experimental Protocol: UV-Vis Spectrum Acquisition

- **Solvent Selection:** Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile).
- **Solution Preparation:** Prepare a dilute solution of the compound of known concentration.
- **Spectrophotometer Setup:** Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
- **Spectrum Recording:** Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.^[14]
- **Data Reporting:** The spectrum is typically reported by listing the wavelengths of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) values. Molar absorptivity is a unique physical constant for a compound under specific conditions.^[16]

Summary of Physicochemical Data

The table below summarizes the available and predicted physicochemical data for **7-bromo-5H-pyrido[4,3-b]indole**. Researchers are strongly encouraged to determine these values experimentally.

Property	Value	Data Type	Reference(s)
Molecular Formula	C ₁₁ H ₇ BrN ₂	-	[2][3]
Molecular Weight	247.09	-	[2][3]
Physical Form	Yellow-brown solid	Experimental	[2]
Boiling Point	443.6 ± 25.0 °C	Predicted	[2][3]
Density	1.699 ± 0.06 g/cm ³	Predicted	[2][3]
pKa (Indole N-H)	14.04 ± 0.40	Predicted	[2]
XLogP3	3.0	Predicted	[3]
Polar Surface Area	28.7 Å ²	Predicted	[3]

Conclusion and Future Directions

7-bromo-5H-pyrido[4,3-b]indole is a compound with a molecular scaffold known for its biological significance. This guide has synthesized the available information on its physicochemical properties and provided robust, validated protocols for their experimental determination. While computational predictions offer a useful baseline, empirical data for properties such as melting point, solubility, and pKa are essential for any meaningful research and development campaign. The methodologies and insights provided herein are designed to empower researchers to generate this critical data, thereby facilitating the exploration of **7-bromo-5H-pyrido[4,3-b]indole** in drug discovery and other scientific endeavors.

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